Benzyloxybenzaldehyde Scaffold Exhibits Potent and Selective ALDH1A3 Inhibition
While no direct data for the target compound was found, it contains the core benzyloxybenzaldehyde scaffold. In a related study, this scaffold was optimized to produce the selective ALDH1A3 inhibitors ABMM-15 and ABMM-16, with IC50 values of 0.23 µM and 1.29 µM, respectively [1]. These compounds also showed no significant cytotoxicity on A549 and H1299 cell lines, unlike other derivatives in the series [1]. This demonstrates that the benzyloxybenzaldehyde core is a promising template for developing potent and selective biological probes. The target compound, with its unique substitution pattern, represents a distinct and unexplored starting point for further medicinal chemistry efforts within this class.
| Evidence Dimension | ALDH1A3 Inhibition (IC50) & Cytotoxicity |
|---|---|
| Target Compound Data | N/A (Data not available for this specific compound) |
| Comparator Or Baseline | ABMM-15 (IC50 = 0.23 µM), ABMM-16 (IC50 = 1.29 µM). These are structurally related benzyloxybenzaldehyde derivatives. |
| Quantified Difference | N/A |
| Conditions | In vitro enzymatic assay for ALDH1A3; cytotoxicity assessed on ALDH-positive A549 and ALDH-negative H1299 cell lines [1]. |
Why This Matters
This provides a data-backed rationale for investigating this specific compound as a potential lead or probe in the same therapeutic area, where it could offer different properties due to its unique substituents.
- [1] Ibrahim AIM, et al. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules. 2021. View Source
